molecular formula C22H15Br2N3O4 B612224 iOWH-032 CAS No. 1191252-49-9

iOWH-032

Cat. No.: B612224
CAS No.: 1191252-49-9
M. Wt: 545.2 g/mol
InChI Key: DSFNLJXHXBIKDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IOWH-032 is a synthetic compound known for its potent inhibition of the cystic fibrosis transmembrane conductance regulator chloride channel. This compound has been investigated for its potential therapeutic applications, particularly in the treatment of secretory diarrhea caused by cholera toxin .

Biochemical Analysis

Biochemical Properties

IOWH-032 plays a significant role in biochemical reactions by inhibiting the activity of CFTR. It interacts with CFTR, a chloride ion channel, and controls the movement of chloride ions in and out of cells . This interaction is crucial for maintaining fluid homeostasis across epithelial cells .

Cellular Effects

This compound has been shown to inhibit SARS-CoV-2 replication in wild type (WT)-CFTR bronchial cells, with an IC50 of 4.52 μM . This suggests that this compound can influence cell function by inhibiting viral replication.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to CFTR, leading to the inhibition of the channel’s activity. This inhibition disrupts the movement of chloride ions across the cell membrane, affecting fluid homeostasis within the cell .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. In T84-CFTR cells, this compound was found to inhibit CFTR activity with an IC50 value of 6.87 μM . This suggests that this compound may have long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, this compound has been shown to significantly inhibit the secretion induced by cholera toxin (CTX). In a custom rat model, an oral dose of 5 mg/kg of this compound reduced the fecal output index by 70% compared to the control group (cholera toxin) .

Metabolic Pathways

Given its role as a CFTR inhibitor, it is likely that it interacts with enzymes and cofactors involved in chloride ion transport across cell membranes .

Transport and Distribution

Given its role as a CFTR inhibitor, it is likely that it interacts with transporters or binding proteins involved in chloride ion transport .

Subcellular Localization

Given its role as a CFTR inhibitor, it is likely that it is localized to the cell membrane where CFTR is primarily found .

Preparation Methods

The synthesis of IOWH-032 involves multiple steps, starting with the preparation of 3,5-dibromo-4-hydroxybenzaldehyde. This intermediate is then reacted with 4-phenoxybenzylamine to form the corresponding Schiff base. The Schiff base undergoes cyclization with cyanogen bromide to yield the final product, 3-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)-N-[(4-phenoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide .

Chemical Reactions Analysis

IOWH-032 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the bromine sites, to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Treatment of Cholera

Overview
Cholera, caused by Vibrio cholerae, remains a significant global health challenge, particularly in areas with inadequate sanitation. iOWH-032 was designed as an antisecretory therapeutic to mitigate the severe fluid loss associated with cholera by inhibiting CFTR-mediated intestinal secretion.

Clinical Trials
A Phase 2a randomized, double-blind, placebo-controlled study was conducted to evaluate the safety and preliminary efficacy of this compound in healthy volunteers infected with V. cholerae. The study involved 47 subjects who received either this compound or a placebo for three days.

Results

  • Safety Profile : this compound was generally well tolerated, with no significant adverse effects reported at doses up to 500 mg every 8 hours.
  • Efficacy : The study found a non-significant reduction in diarrheal output (25.4 mL/hour for the treatment group vs. 32.6 mL/hour for placebo), indicating that while the compound was safe, it did not demonstrate sufficient efficacy to warrant further development for cholera treatment .

Antiviral Activity Against SARS-CoV-2

Mechanism of Action
Recent studies have indicated that this compound may also possess antiviral properties against SARS-CoV-2. It interacts with the RNA binding interface of the virus's helicase-polymerase complex, potentially disrupting viral replication.

Experimental Findings

  • In Vitro Studies : In bronchial cells expressing wild-type CFTR, this compound exhibited antiviral activity against SARS-CoV-2 at low micromolar concentrations .
  • Cytotoxicity Assay : The compound was tested at varying concentrations (0.1 μM to 100 μM) to assess its cytotoxic effects, with results indicating a favorable safety profile in terms of cellular viability .

Inhibition of Other Viral Infections

Research has also explored the potential of this compound in inhibiting other viruses, such as herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). Studies suggest that CFTR inhibitors like this compound can suppress these infections, highlighting a broader application beyond gastrointestinal diseases .

Data Summary

ApplicationStudy TypeKey Findings
Cholera TreatmentPhase 2a Clinical TrialSafe but not effective; no significant reduction in diarrhea severity
SARS-CoV-2In Vitro StudiesExhibits antiviral activity; interferes with viral replication mechanisms
Herpes Simplex VirusLaboratory StudiesDemonstrated inhibition of HSV infection

Comparison with Similar Compounds

IOWH-032 is unique in its potent inhibition of the cystic fibrosis transmembrane conductance regulator chloride channel. Similar compounds include:

This compound stands out due to its specific inhibition profile and its potential therapeutic applications in treating secretory diarrhea and other chloride channel-related conditions.

Biological Activity

iOWH-032 is a synthetic small molecule developed primarily as an antisecretory agent targeting the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This compound is being investigated for its potential to treat cholera and other diarrheal diseases by inhibiting excessive fluid secretion in the intestines, thereby mitigating dehydration and severe symptoms associated with these conditions. The development of this compound has been supported by organizations such as the Bill & Melinda Gates Foundation and PATH.

This compound functions by blocking chloride ion flow through the CFTR channel, which is a key player in fluid secretion during diarrheal episodes caused by pathogens like Vibrio cholerae. By inhibiting this channel, this compound aims to reduce the volume of fluid lost from the gastrointestinal tract, thus shortening the duration and severity of diarrhea symptoms.

Key Mechanistic Insights:

  • CFTR Inhibition : this compound has an in vitro IC50 of approximately 5 μM, indicating effective inhibition of CFTR in cellular models.
  • Impact on Fluid Secretion : In animal models, this compound demonstrated a significant reduction in cholera toxin-induced intestinal secretion and fecal output.

Phase 2a Clinical Trial

A pivotal Phase 2a clinical trial was conducted to evaluate the safety and efficacy of this compound in a controlled human infection model involving V. cholerae. Key findings from this trial include:

  • Study Design : The trial involved 47 subjects who were infected with V. cholerae and randomized to receive either this compound (500 mg every 8 hours) or a placebo for three days.
  • Safety Profile : this compound was generally well-tolerated, with no serious adverse effects reported. The maximum plasma concentration achieved was 4,270 ng/mL after three days.
  • Efficacy Results :
    • Diarrheal stool output rate for the treatment group was 25.4 mL/hour compared to 32.6 mL/hour for the placebo group, reflecting a 23% reduction that was not statistically significant.
    • No significant differences were observed in diarrhea severity or frequency between the treatment and placebo groups.

Summary of Clinical Outcomes

Outcome MeasureThis compound GroupPlacebo GroupStatistical Significance
Mean Diarrheal Output (mL/hour)25.432.6Not Significant
Plasma Concentration (ng/mL)4,270N/AN/A

These findings suggest that while this compound is safe for use, it may not provide sufficient clinical benefit to warrant further development specifically for cholera treatment.

Broader Biological Activity

Recent studies have also explored the antiviral potential of this compound against SARS-CoV-2. Research indicates that CFTR inhibitors like this compound can exhibit antiviral activity in vitro, suggesting a broader application beyond gastrointestinal disorders.

Antiviral Activity Evaluation

In vitro studies demonstrated that this compound effectively reduced viral loads when applied to bronchial epithelial cells infected with SARS-CoV-2. This highlights its potential as a multifaceted therapeutic agent.

Properties

IUPAC Name

3-(3,5-dibromo-4-hydroxyphenyl)-N-[(4-phenoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Br2N3O4/c23-17-10-14(11-18(24)19(17)28)20-26-22(31-27-20)21(29)25-12-13-6-8-16(9-7-13)30-15-4-2-1-3-5-15/h1-11,28H,12H2,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFNLJXHXBIKDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CNC(=O)C3=NC(=NO3)C4=CC(=C(C(=C4)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Br2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001026095
Record name 3-(3,5-Dibromo-4-hydroxyphenyl)-N-[(4-phenoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001026095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

545.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1191252-49-9
Record name IOWH-032
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1191252499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IOWH-032
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12959
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-(3,5-Dibromo-4-hydroxyphenyl)-N-[(4-phenoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001026095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IOWH-032
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y3GDT6YWV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the primary mechanism of action of IOWH032?

A1: IOWH032 acts as an inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel [, , ]. This channel plays a crucial role in fluid secretion in various tissues, including the intestines. By inhibiting CFTR, IOWH032 aims to reduce fluid secretion and potentially alleviate symptoms of secretory diarrhea [].

Q2: Has IOWH032 shown efficacy in treating cholera in clinical trials?

A2: A Phase 2a clinical trial (NCT04150250) investigated the safety and efficacy of IOWH032 in treating cholera in a controlled human infection model []. While the compound was found to be generally safe and achieved adequate plasma levels, it did not significantly reduce diarrheal stool output or severity compared to placebo []. Therefore, further development of IOWH032 for cholera treatment is not currently being pursued [].

Q3: Are there other potential applications for IOWH032 being explored?

A3: Interestingly, in vitro studies have shown that IOWH032 can inhibit SARS-CoV-2 replication in human bronchial epithelial cells [, ]. This antiviral activity was also observed with another CFTR inhibitor, PPQ-102, suggesting a potential role for CFTR in the viral life cycle []. These findings warrant further investigation to explore the potential of CFTR inhibitors as a therapeutic strategy for COVID-19 [, ].

Q4: How does the structure of IOWH032 influence its activity?

A4: While specific structure-activity relationship (SAR) data for IOWH032 is limited in the provided abstracts, research indicates that slight structural modifications to similar compounds can significantly alter their potency and selectivity for CFTR []. Comparative studies using human, murine, and Xenopus CFTR orthologs have revealed that even small changes in the compound structure can lead to ortholog-specific effects on CFTR potentiation []. This highlights the importance of careful structural optimization for developing effective and selective CFTR modulators [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.